1-(Aminomethyl)cyclopentanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-6(8)3-1-2-4-6/h1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDAMWMFVRGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198666 | |
| Record name | Cyclopentanemethanamine, 1-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-66-8, 65789-80-2 | |
| Record name | 1-Aminocyclopentanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5062-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentylamine, 1-aminomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanemethanamine, 1-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(AMINOMETHYL)CYCLOPENTANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ84YT3UHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Aminocyclopentane Scaffolds in Modern Chemical Synthesis and Design
The cyclopentane (B165970) ring, a five-membered carbocycle, is a structural motif present in a wide array of natural products and biologically active molecules. researchgate.net Despite its prevalence, it has historically been considered a challenging scaffold for synthetic chemists due to the complexities of controlling stereochemistry in such a flexible ring system. researchgate.net However, recent advancements in synthetic methodologies have made complex cyclopentanoid structures more accessible, leading to a renewed interest in their potential. researchgate.net The aminocyclopentane scaffold, in particular, has emerged as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery programs. researchgate.net
The significance of the aminocyclopentane moiety stems from its ability to serve as a conformationally restricted analogue of other common structural motifs. nih.gov This conformational rigidity can lead to improved binding affinity, selectivity, and metabolic stability of a drug candidate. nih.gov For instance, 1,3-disubstituted cyclopentanes are common in drug molecules, and rigidified versions of this scaffold are actively being developed. nih.gov Furthermore, aminocyclitols, which are polyhydroxylated amino cycloalkanes, are key components of various biologically active compounds, including aminoglycoside antibiotics and carbocyclic nucleoside analogues with antiviral properties. nih.gov The development of stereoselective synthetic methods allows for the creation of a diverse range of aminocyclitol analogues, enabling detailed structure-activity relationship studies. nih.gov
The versatility of the aminocyclopentane scaffold is further highlighted by its incorporation into peptide foldamers. acs.org Peptides constructed from β-amino acids containing the cyclopentane ring can adopt stable helical conformations, offering new avenues for the design of peptidomimetics with specific secondary structures. acs.org The ability to synthesize all four stereoisomers of 2-aminocyclopentanecarboxylic acid from a common precursor opens up a wide range of possibilities for creating novel peptide-based therapeutics. acs.org
Current Research Frontiers and Unresolved Questions in the Field of 1 Aminomethyl Cyclopentanamine Chemistry
Classical and Contemporary Approaches to the Construction of the Aminocyclopentane Core
The formation of the this compound structure relies on robust and efficient methods for introducing amino functionalities onto a cyclopentane ring. Key strategies include reductive amination and the catalytic hydrogenation of nitrile precursors.
Reductive Amination Strategies for the Cyclopentane Ring System
Reductive amination is a cornerstone in amine synthesis, involving the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) in the presence of a reducing agent. researchgate.netnih.gov This method allows for the formation of primary, secondary, and tertiary amines. researchgate.net In the context of the cyclopentane ring system, cyclopentanone (B42830) and its derivatives serve as valuable starting materials for producing compounds like cyclopentylamine (B150401). researchgate.net
The process typically begins with the condensation of the carbonyl compound with an amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine. researchgate.net Various metal-supported catalysts, such as those based on platinum, palladium, and nickel (e.g., Raney nickel), are often employed to facilitate this reduction. researchgate.net For instance, the reductive amination of cyclopentanone using Raney nickel has been shown to produce cyclopentylamine, with N-cyclopentyliminocyclopentane identified as a key intermediate. researchgate.net
Recent advancements have focused on developing more efficient and selective catalytic systems. For example, chiral boro-phosphates have been utilized as catalysts in the reductive amination of 2,2-disubstituted 1,3-cyclopentanediones, yielding chiral β-amino ketones with high enantioselectivity. organic-chemistry.org Furthermore, palladium-based catalysts have been explored for the asymmetric reductive amination of cycloaliphatic ketones, demonstrating high yields and enantioselectivities in the synthesis of chiral cycloaliphatic amines. rsc.org
| Starting Material | Catalyst/Reducing Agent | Product | Key Findings |
| Cyclopentanone | Raney Nickel / H₂ | Cyclopentylamine | N-cyclopentyliminocyclopentane is a key intermediate. researchgate.net |
| 2,2-disubstituted 1,3-cyclopentanediones | Chiral boro-phosphate / Pinacolborane | Chiral β-amino ketones | High enantioselectivity and diastereoselectivity achieved. organic-chemistry.org |
| Cycloaliphatic ketones | Chiral Palladium Catalyst / H₂ | Chiral N-cycloalkylamines | Efficient synthesis with high yields and enantioselectivities. rsc.org |
| Carbonyl C-C σ-bond | Not specified | 3° saturated amines | A novel approach for amine synthesis via C-C bond cleavage. nih.gov |
Catalytic Hydrogenation of Nitrile Precursors for Aminomethyl Group Introduction
Another critical method for introducing the aminomethyl group is the catalytic hydrogenation of nitrile precursors. This approach is widely used for the synthesis of primary amines. The process involves the reduction of a nitrile group (-C≡N) to an aminomethyl group (-CH₂NH₂) using hydrogen gas in the presence of a catalyst.
Commonly used catalysts for this transformation include transition metals like nickel, palladium, and rhodium. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. For instance, the hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts. However, careful control of parameters such as catalyst type, solvent, temperature, and pressure can minimize these side reactions.
While direct search results for the catalytic hydrogenation of a specific nitrile precursor to this compound were not explicitly detailed, the general principles of nitrile hydrogenation are well-established and applicable. researchgate.net This method represents a viable and important route for the synthesis of the target compound, likely starting from a cyclopentanecarbonitrile (B127170) derivative.
Stereoselective Synthesis of Enantiomerically Pure this compound Isomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiomerically pure isomers of this compound is of paramount importance.
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis using chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. wikipedia.orgyoutube.com
Several chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including Evans' oxazolidinones, Corey's 8-phenylmenthol, and Oppolzer's camphorsultam. wikipedia.orgnih.gov For example, amides derived from pseudoephenamine, a versatile chiral auxiliary, have shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The use of tert-butanesulfinamide, developed by the Ellman lab, is another widely employed method for the asymmetric synthesis of a broad range of chiral amines. yale.edu
In the context of synthesizing chiral cyclopentane derivatives, the introduction of a chiral auxiliary, such as a dioxolane, onto a starting material can control the stereochemistry of subsequent reactions, like a [2+2] cycloaddition, to generate a chiral cyclobutanone (B123998) scaffold that can be further elaborated. mdpi.com This general principle can be applied to the synthesis of enantiomerically pure this compound.
| Chiral Auxiliary | Application | Key Advantage |
| Evans' Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions. wikipedia.org | High diastereoselectivity. |
| Pseudoephenamine | Asymmetric alkylation reactions. nih.gov | Excellent stereocontrol, especially for quaternary centers. nih.gov |
| tert-Butanesulfinamide | Asymmetric synthesis of various chiral amines. yale.edu | Versatile and widely applicable. yale.edu |
| Dioxolane | Control of stereochemistry in cycloaddition reactions. mdpi.com | Enables stereocontrolled synthesis of cyclic scaffolds. mdpi.com |
Enzymatic and Biocatalytic Resolution of Racemic Mixtures
Enzymatic and biocatalytic methods offer a green and highly selective alternative for obtaining enantiomerically pure compounds. nih.gov Kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed by an enzyme, is a common approach. d-nb.infonih.gov
Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. mdpi.comresearchgate.net For instance, lipase (B570770) from Candida rugosa has been successfully used for the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol. mdpi.com Amine dehydrogenases (AmDHs) are another class of enzymes that are gaining prominence for the synthesis of chiral amines. nih.govfrontiersin.orgrsc.org Engineered AmDHs have been used for the kinetic resolution of racemic primary amines, yielding S-configured amines with high enantiomeric excess. d-nb.info
Deracemization, a process that combines a kinetic resolution with in-situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.gov Biocatalytic cascades, employing multiple enzymes in a one-pot reaction, are also being developed for the efficient synthesis of enantiopure compounds. nih.govmdpi.com
| Enzyme/Biocatalyst | Method | Substrate Type | Key Finding |
| Lipase from Candida rugosa | Kinetic Resolution (Acylation) | Racemic amines | High enantioselectivity in a two-phase system. mdpi.com |
| Amine Dehydrogenase (AmDH) | Kinetic Resolution (Oxidative) | Racemic primary amines | Production of enantiopure (S)-amines with >99% ee. d-nb.info |
| Alcohol Dehydrogenase (ADH) | Deracemization | Racemic alcohols | Synthesis of both enantiomers of propargylic alcohols. nih.gov |
| Dual-Enzyme Cascade | One-Pot Synthesis | α-Hydroxy acids | Preparation of enantiopure unusual α-amino acids. mdpi.com |
Chiral Catalyst Development for Stereocontrol
The development of chiral catalysts is at the forefront of asymmetric synthesis, enabling the direct formation of enantiomerically enriched products from prochiral substrates. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Chiral palladium catalysts have been effectively used in the direct diastereo- and enantioselective reductive amination of cycloaliphatic ketones to produce chiral cycloaliphatic amines. rsc.org Chiral aminophosphines are another class of catalysts that have been developed for asymmetric reactions, such as the double-Michael addition to synthesize nitrogen-containing heterocycles. nih.govresearchgate.net The design of these catalysts often involves incorporating a chiral backbone, such as that derived from readily available chiral amines, to induce stereoselectivity. nih.gov
The field continues to evolve with the design of novel multifunctional chiral catalysts that can achieve high yields and excellent stereocontrol in various chemical transformations. researchgate.netresearchgate.net
| Catalyst Type | Reaction | Key Feature |
| Chiral Palladium Catalyst | Asymmetric Reductive Amination | High efficiency and enantioselectivity for cycloaliphatic amines. rsc.org |
| Chiral Aminophosphine | Asymmetric Double-Michael Addition | Synthesis of chiral nitrogen-containing heterocycles. nih.gov |
| Chiral Boro-phosphate | Asymmetric Reductive Amination | Desymmetrization of 2,2-disubstituted 1,3-cyclopentadiones. organic-chemistry.org |
Mechanistic Elucidations of Key Synthetic Transformations
The synthesis of this compound involves intricate chemical transformations, the mechanisms of which are crucial for optimizing reaction conditions and improving yields. Understanding the reaction pathways and transition states provides fundamental insights into the formation of both the aminomethyl group and the cyclopentane ring.
Reaction Pathway Mapping of Aminomethylation Processes
Aminomethylation, the process of introducing an aminomethyl group (-CH₂NH₂) onto a substrate, is a cornerstone of many organic syntheses. The Mannich reaction is a classic example, proceeding through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde (B43269) and a primary or secondary amine. mdpi.com This electrophilic species then reacts with a nucleophile, such as a carbanion or an enol, to form the C-C bond, yielding the aminomethylated product. mdpi.com The reaction is typically a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and an amine. mdpi.com
Modern advancements have introduced alternative pathways, often leveraging photoredox catalysis. researchgate.netrsc.org In these systems, visible light and a photocatalyst, which can be a noble metal complex or an earth-abundant metal complex like iron, are used to generate α-aminoalkyl radicals from α-silylamines. rsc.org This process involves the reductive quenching of the excited photocatalyst by the amine, followed by the loss of a silyl (B83357) cation to form the key radical intermediate. rsc.org This nucleophilic radical can then add to electron-deficient alkenes, providing a mild and efficient route to functionalized amines. rsc.org
Another approach involves the use of 1,3,5-triazinanes as stable precursors for formaldimines, which can then participate in multicomponent reactions catalyzed by co-catalysts like rhodium and phosphoric acid. researchgate.net The reaction pathway involves the in-situ generation of the reactive imine species, which is then activated for nucleophilic attack. researchgate.net
The choice of pathway depends on the specific substrate and desired outcome. The traditional Mannich reaction is robust and widely used, while photocatalytic methods offer milder conditions and unique reactivity with specific substrates. mdpi.comrsc.org
Investigation of Transition State Structures in Cyclopentane Formation
The formation of the cyclopentane ring is a critical step in the synthesis of this compound. Computational chemistry plays a vital role in elucidating the transition state structures involved in these cyclization reactions. rsc.orglibretexts.org Density Functional Theory (DFT) calculations are frequently employed to model the reaction pathways and determine the energies of intermediates and transition states. rsc.org
For instance, in reactions involving the ring expansion of smaller rings or intramolecular cyclizations, the transition state geometry dictates the stereochemical outcome and the energetic feasibility of the reaction. rsc.org The formation of a five-membered ring, like cyclopentane, from an acyclic precursor often proceeds through a transition state where the forming C-C bond and the breaking bonds are partially formed and broken, respectively. libretexts.org The energy barrier for this transition state is influenced by factors such as ring strain, steric interactions, and electronic effects of the substituents. rsc.orgresearchgate.net
Studies on the isomerization of related cyclic compounds have shown that reactions proceeding through the formation of bicyclic transition states can have higher energy barriers. researchgate.net In the context of cyclopentane formation, this implies that pathways avoiding highly strained bicyclic intermediates are generally favored. The relief of ring strain can be a significant thermodynamic driving force, but it does not always correlate directly with the kinetic barrier of the transition state. rsc.org The stability of the transition state is more dependent on the stabilizing interactions between the reacting centers. rsc.org
Computational methods, such as the nudged elastic band method, allow for the mapping of the minimum energy path between reactants and products, identifying the highest energy point as the transition state. libretexts.org Analysis of the vibrational modes of the calculated transition state structure can confirm its identity, as it will exhibit a single imaginary frequency corresponding to the atomic motion along the reaction coordinate. libretexts.org
Table 1: Factors Influencing Transition State Energy in Cyclopentane Formation
| Factor | Description | Impact on Reaction Barrier |
| Ring Strain | The inherent strain in the forming cyclic structure. Cyclopentane has moderate ring strain compared to cyclopropane (B1198618) or cyclobutane. masterorganicchemistry.com | Relief of strain in the product can be a driving force, but the transition state may still have a high barrier due to unfavorable conformations. rsc.org |
| Steric Hindrance | Repulsive interactions between bulky substituents on the reacting molecule. | Increases the energy of the transition state, thus increasing the activation barrier. |
| Electronic Effects | The influence of electron-donating or electron-withdrawing groups on the reacting centers. | Can stabilize or destabilize the transition state, thereby lowering or raising the activation barrier. |
| Solvent Effects | The interaction of the solvent with the reactants and the transition state. | Polar solvents can stabilize charged transition states, lowering the reaction barrier. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable production methods. This involves focusing on sustainable reaction conditions and maximizing atom economy.
Development of Sustainable Reaction Conditions
Sustainable reaction conditions aim to minimize the environmental impact of chemical processes. Key strategies include the use of greener solvents, alternative energy sources, and efficient catalysts.
Aqueous Media: Performing reactions in water is a primary goal of green chemistry. semanticscholar.orgrsc.org For certain steps in the synthesis of related compounds, water has been successfully used as a solvent, often at room temperature, which reduces the need for volatile and often toxic organic solvents. semanticscholar.orgrsc.org
Photocatalysis: The use of visible light as an energy source offers a sustainable alternative to thermal heating. researchgate.netrsc.org Photoredox catalysis can enable reactions to proceed at ambient temperatures, reducing energy consumption and allowing for the use of thermally sensitive substrates. researchgate.net
Catalyst-Free Reactions: In some instances, reactions can be designed to proceed without a catalyst, simplifying purification and reducing waste from catalyst disposal. semanticscholar.org
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on earth-abundant and less toxic metals like iron is a significant advancement in green chemistry. rsc.org Iron-based photocatalysts have shown comparable or even superior performance to ruthenium complexes in certain aminomethylation reactions. rsc.org
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. primescholars.com
To improve the atom economy in the synthesis of this compound, synthetic routes should be designed to favor addition reactions over substitution or elimination reactions, as the former inherently have 100% atom economy. primescholars.com For example, catalytic diamination reactions that install both nitrogen functionalities in a single step can be highly atom-economical. researchgate.netnih.gov
Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles
| Strategy | Traditional Method | Green Alternative | Key Advantages of Green Alternative |
| Energy Source | Thermal heating | Visible light photocatalysis researchgate.netrsc.org | Reduced energy consumption, mild reaction conditions. |
| Solvent | Volatile organic solvents | Water, or solvent-free conditions semanticscholar.orgrsc.org | Reduced toxicity, improved safety, easier disposal. |
| Catalyst | Stoichiometric reagents or precious metal catalysts | Catalytic amounts of earth-abundant metals (e.g., Iron) rsc.org | Lower cost, reduced toxicity, improved sustainability. |
| Atom Economy | Multi-step synthesis with protecting groups and stoichiometric byproducts | Direct C-H amination, catalytic diamination researchgate.netnih.gov | Higher efficiency, less waste generation. |
Reactivity Profiling of Primary Amine Functionalities
The presence of two primary amine groups dictates the primary reactivity of this compound. These groups can undergo a variety of reactions, including acylation, sulfonylation, alkylation, and condensation with carbonyl compounds.
Acylation and Sulfonylation Reactions
The primary amine groups of this compound readily react with acylating and sulfonylating agents.
Acylation: This reaction involves the treatment of the diamine with acyl halides or anhydrides to form amides. The high nucleophilicity of the amino groups facilitates this transformation. For instance, reaction with acyl chlorides in the presence of a base to neutralize the HCl byproduct would yield the corresponding di-acylated product. The specific reaction conditions, such as solvent and temperature, can be optimized to control the degree of acylation.
Sulfonylation: Similarly, sulfonylation occurs when the diamine is treated with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction results in the formation of sulfonamides. The resulting sulfonamides are often solid compounds with sharp melting points, which can be useful for characterization.
These reactions are fundamental in modifying the properties of the parent diamine, for instance, by introducing lipophilic or pharmacologically active moieties.
Alkylation and Advanced Reductive Amination Protocols
Alkylation and reductive amination are key strategies for introducing alkyl groups onto the nitrogen atoms of this compound.
Alkylation: Direct alkylation with alkyl halides can be challenging to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, under controlled conditions, it is possible to achieve mono- or di-alkylation.
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. nih.gov This process involves the reaction of the diamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. youtube.com Reductive amination offers high yields and selectivity, making it a preferred method for synthesizing N-substituted derivatives. nih.govunive.it For example, the reaction of this compound with a ketone like cyclopentanone, followed by reduction, would yield a secondary amine. youtube.com The pH must be carefully controlled during imine formation, with a pH of around 5 generally being optimal. libretexts.org
Advanced reductive amination protocols may employ specialized catalysts, such as iron-based Lewis acids, to promote imine formation and allow for the use of greener solvents. unive.it
Formation of Imines, Schiff Bases, and their Derivatives
The reaction of primary amines with aldehydes or ketones yields imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.net
The formation of imines from this compound can proceed by reacting it with various carbonyl compounds. For example, the reaction with benzaldehyde (B42025) would form a di-imine. These imines can be isolated or used as intermediates for further reactions, such as reduction to secondary amines as discussed in the reductive amination section. masterorganicchemistry.com
The stability of the resulting imines can vary, and they are often susceptible to hydrolysis back to the parent amine and carbonyl compound. libretexts.org However, derivatives such as oximes and hydrazones, formed by reacting with hydroxylamine (B1172632) and hydrazine (B178648) respectively, are often stable, crystalline solids. youtube.comlibretexts.org
Transformations of the Cyclopentane Ring System
While the primary reactivity of this compound is centered on its amine groups, the cyclopentane ring itself can also undergo transformations, although these are generally less common and require more specific reaction conditions.
Functionalization Reactions on the Cyclopentane Core
Direct functionalization of the cyclopentane ring in this compound is challenging due to the presence of the reactive amine groups. It would likely require protection of the amines before attempting any modification of the carbocyclic core.
Once the amines are protected, for instance as amides or carbamates, various strategies for cyclopentane functionalization could be envisioned. These might include free-radical halogenation followed by nucleophilic substitution, or metal-catalyzed C-H activation/functionalization, though the latter can be complex to achieve selectively. A more general approach involves the synthesis of functionalized cyclopentane precursors which are then elaborated to introduce the aminomethyl and amine functionalities. acs.org
Ring Expansion and Contraction Methodologies Applied to Cyclopentanamine
Methodologies for ring expansion and contraction can be applied to cyclopentanamine derivatives to access different ring sizes.
Ring Expansion: The Dowd–Beckwith reaction is a powerful method for the ring-expansion of cyclic ketones, which could be precursors to cyclic amines. researchgate.net Another approach is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 1-amino-1-(hydroxymethyl)cycloalkane with nitrous acid to induce a ring expansion. baranlab.org While not directly applied to this compound in the literature found, analogous systems suggest this as a potential transformation. Photoredox-enabled carbon-atom insertion has also been used for ring expansion of cyclic systems. nih.gov
Ring Contraction: Ring contraction of cyclic amines can be achieved through various rearrangement reactions. rsc.orgnih.govnih.gov For example, a B(C₆F₅)₃-catalyzed skeletal rearrangement of hydroxylamines derived from cyclic amines can lead to regioselective ring contraction. nih.gov The Wolff rearrangement of α-diazoketones is another established method for ring contraction to form smaller carbocycles. rsc.org A pinacol-type rearrangement can also result in ring contraction, for instance, converting a cyclohexane (B81311) derivative into a cyclopentane. youtube.com
Synthesis of Complex Derivatives and Congeners of this compound
The presence of two primary amine groups makes this compound a versatile building block for the synthesis of a wide array of more complex molecules. The chemical modification of these amine functionalities allows for the construction of derivatives with tailored properties for various scientific applications.
The strategy of conjugating polyamine structures to bioactive molecules is a widely used approach to potentially enhance the pharmacological profile of the parent molecule. nih.gov The polyamine transport system, often upregulated in pathological conditions, can facilitate the cellular uptake of these conjugates. nih.gov this compound, as a diamine, can be readily incorporated into such conjugates.
The most common methods for synthesizing polyamine conjugates involve the acylation or alkylation of the amine groups. mdpi.com These reactions typically require careful selection of synthetic pathways and the use of protecting groups to achieve regioselectivity, especially when dealing with unsymmetrical polyamines. mdpi.com For a symmetrical diamine like this compound, mono- or di-substitution can be controlled by adjusting reaction stoichiometry and conditions.
Common strategies for forming these conjugates include:
Amide Bond Formation: Reacting the amine groups with activated carboxylic acids (e.g., acid chlorides, N-hydroxysuccinimide esters) or using coupling agents like PyBrop to form stable amide linkages. mdpi.com
Alkylation: Introducing alkyl chains to the nitrogen atoms, for example, through reactions with alkyl halides. mdpi.com
These methods have been successfully used to create conjugates of polyamines with various scaffolds, including naphthalimides and quinones, to generate compounds with potential therapeutic or diagnostic applications. nih.govmdpi.com
Table 1: General Strategies for Polyamine Conjugate Synthesis
| Reaction Type | Reagents/Conditions | Resulting Linkage | Reference |
|---|---|---|---|
| Acylation | Activated Esters (e.g., NHS-esters), Coupling Agents (e.g., PyBrop), Acid Chlorides | Amide | mdpi.com |
| Alkylation | Alkyl Halides (e.g., Bromides) | Amine | mdpi.com |
| Schiff Base Formation | Aldehydes or Ketones | Imine (often reduced to Amine) | nih.gov |
The 1,2-diamine motif presented by this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. Cyclic structures containing 1,3-diamine motifs are found in many biologically active molecules. parisdescartes.fr By analogy, the 1,6-relationship of the amines in this compound (counting around the ring) can be used to form larger heterocyclic rings.
The synthesis of such systems often involves a cyclization reaction where the two amine groups react with a suitable dielectrophilic reagent. For example, reaction with a dicarbonyl compound or its equivalent can lead to the formation of macrocyclic diazacycles. The synthesis of chiral cyclic polyamines has been achieved from amino acid-based linear precursors, demonstrating a strategy that can be adapted for incorporating structures like this compound into larger cyclic frameworks. rsc.org
Examples of heterocyclic systems that could conceptually be synthesized from a diamine precursor are shown below.
Table 2: Potential Heterocyclic Systems from Diamine Precursors
| Reagent Type | Resulting Heterocycle Core | General Application |
|---|---|---|
| Dicarbonyl Compounds (e.g., dialdehydes, diketones) | Diazacycloalkanes | Ligands, Synthetic Scaffolds |
| Phosgene or equivalents | Cyclic Ureas | Pharmaceutical Intermediates |
| Carbon Disulfide | Cyclic Thioureas | Synthetic Intermediates |
Chemical probes are essential tools for identifying and studying the biological targets of active molecules. dntb.gov.uaresearchgate.net The dual amine functionality of this compound allows for its derivatization into such probes. One amine can be used to attach the core structure to a molecule of interest, while the other remains available for conjugation to a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a clickable handle like an azide (B81097) for bioorthogonal chemistry. dntb.gov.ua
A general strategy involves a multi-step sequence that might include:
Mono-protection of one amine group.
Functionalization of the free amine with a linker or bioactive scaffold.
Deprotection of the second amine.
Attachment of a reporter or affinity tag. dntb.gov.ua
Derivatization is also a key step in preparing analytes for imaging mass spectrometry, where the goal is to attach a tag that improves ionization and provides structurally specific fragmentation patterns. nih.gov For instance, reacting an amine with a reagent like cinnamaldehyde (B126680) forms a Schiff base, which can be readily detected. nih.gov While not a probe in the biological sense, this highlights the chemical tractability of the amine groups for creating new, detectable entities. Polyamines can also serve as versatile water-soluble building blocks or as ligands for organometallic complexes. parisdescartes.fr
Kinetic and Mechanistic Studies of this compound Transformations
Detailed kinetic and mechanistic studies specifically focused on the transformations of this compound are not extensively documented in publicly available literature. However, the reactivity of the compound is governed by the well-understood chemistry of primary aliphatic amines.
The key mechanistic features of its reactions include:
Nucleophilicity: The lone pair of electrons on each nitrogen atom makes the compound a potent nucleophile, readily attacking electrophilic centers. The two primary amine groups are chemically equivalent, although steric hindrance from the cyclopentyl ring may influence the reaction rate compared to a simple linear diamine.
Basicity: The amine groups are basic and will be protonated at physiological pH. The pKa values of the conjugate acids would be crucial for understanding its behavior in buffered solutions and biological media.
Reaction Pathways: Transformations would primarily follow standard pathways for amines, such as SN2 reactions with alkyl halides, nucleophilic addition to carbonyls, and nucleophilic acyl substitution with carboxylic acid derivatives.
Kinetic studies of derivatization reactions for analytical purposes, such as the formation of trimethylsilyl (B98337) derivatives for gas chromatography, often focus on optimizing reaction conditions (temperature, time, catalyst) to ensure complete and efficient conversion rather than determining fundamental rate constants. researchgate.net For instance, optimized derivatization of related aminophosphonic acids with BSTFA requires temperatures of 90°C for 150 minutes in the presence of pyridine (B92270) to achieve satisfactory results for GC-MS analysis. researchgate.net Similarly, pre-column derivatization with reagents like 4-nitrobenzoic acid is used for the chiral separation of related aminomethyl compounds by HPLC. researchgate.net These examples underscore that the reaction kinetics can be controlled to serve specific analytical or synthetic purposes.
Theoretical and Computational Investigations of 1 Aminomethyl Cyclopentanamine Systems
Conformational Analysis of 1-(Aminomethyl)cyclopentanamine and its Derivatives
The conformational landscape of this compound is primarily dictated by the flexibility of the cyclopentane (B165970) ring and the rotational freedom of the aminomethyl and amino substituents. The cyclopentane ring is not planar and exists in a continuous state of dynamic motion, adopting various puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" and "twist" forms. The substituents on the ring significantly influence the preference for a particular conformation.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the global minimum conformations of this compound. These calculations reveal that the most stable conformers are those that minimize steric hindrance between the aminomethyl and amino groups and allow for favorable intramolecular interactions.
The cyclopentane ring in this compound typically adopts an envelope conformation where one carbon atom is out of the plane of the other four. The substituents can be positioned in either axial or equatorial-like positions. The global minimum energy conformation is expected to have the bulky aminomethyl group in a pseudo-equatorial position to minimize steric clashes with the rest of the ring. The orientation of the lone pairs of the nitrogen atoms also plays a critical role in determining the most stable arrangement.
Below is a table summarizing the calculated relative energies of the most stable conformers of this compound, obtained from hypothetical DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
| Conformer | Cyclopentane Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | Aminomethyl (pseudo-equatorial), Amino (pseudo-axial) | 0.00 |
| 2 | Twist | Aminomethyl (pseudo-equatorial), Amino (pseudo-equatorial) | 0.85 |
| 3 | Envelope | Aminomethyl (pseudo-axial), Amino (pseudo-equatorial) | 2.10 |
| 4 | Twist | Aminomethyl (pseudo-axial), Amino (pseudo-axial) | 3.50 |
This data is hypothetical and intended for illustrative purposes based on established principles of conformational analysis.
The various conformations of this compound are in constant flux, interconverting through low-energy pathways. The energetic landscape of this molecule is characterized by multiple minima corresponding to different conformers and the transition states that connect them.
The primary interconversion pathway for the cyclopentane ring is pseudorotation, a process that involves a continuous wave-like motion of the ring atoms without passing through a high-energy planar state. The energy barrier for pseudorotation in cyclopentane itself is very low, on the order of thermal energy at room temperature. For substituted cyclopentanes like this compound, these barriers are slightly higher due to the movement of the substituents.
Rotation around the C-C and C-N bonds of the substituents also contributes to the conformational complexity. The energy barriers for the rotation of the aminomethyl and amino groups are generally low, typically in the range of 2-5 kcal/mol, allowing for rapid interconversion at room temperature. These rotational barriers can be influenced by the presence of intramolecular hydrogen bonds.
Electronic Structure and Bonding Analysis
The electronic structure of this compound provides a deeper understanding of its reactivity and intermolecular interactions.
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netpsu.edu For this compound, the HOMO is expected to be localized on the nitrogen atoms, specifically on their lone pairs of electrons, making the molecule a good nucleophile. The LUMO, conversely, is likely to be a σ* antibonding orbital associated with the C-N or C-C bonds.
The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
A hypothetical FMO analysis for this compound is presented in the table below.
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -8.5 | Primarily composed of the nitrogen lone pair orbitals. |
| LUMO | 2.0 | Primarily composed of σ* antibonding orbitals of the C-N and C-C bonds. |
| HOMO-LUMO Gap | 10.5 | Indicates moderate reactivity. |
This data is hypothetical and intended for illustrative purposes based on FMO theory principles.
The presence of two amino groups in this compound allows for the formation of intramolecular hydrogen bonds. These interactions, where a hydrogen atom on one amino group interacts with the lone pair of the other nitrogen atom, can significantly influence the molecule's preferred conformation and stability.
Natural Bond Orbital (NBO) analysis is a computational method used to analyze the delocalization of electron density and quantify the strength of such interactions. In this compound, an NBO analysis would likely reveal a stabilizing interaction between the lone pair of one nitrogen atom (donor) and the σ* antibonding orbital of an N-H bond on the other amino group (acceptor). The energy of this interaction is typically in the range of 1-3 kcal/mol.
These intramolecular hydrogen bonds can "lock" the molecule into specific conformations, increasing the energy barrier for certain conformational changes. The formation of these bonds is highly dependent on the geometry of the molecule, and thus, different conformers will exhibit varying degrees of intramolecular hydrogen bonding. This phenomenon can lead to the formation of pseudo-cyclic structures that affect the molecule's physical and chemical properties. nih.gov
Prediction of Reactivity and Reaction Pathways via Advanced Computational Chemistry
Advanced computational methods can be employed to predict the reactivity of this compound and elucidate potential reaction pathways. By mapping the potential energy surface, transition states for various reactions can be located, and the corresponding activation energies can be calculated.
Given its electronic structure, this compound is expected to behave as a bidentate nucleophile. The two amino groups can react with electrophiles, and the molecule can act as a chelating agent for metal ions. Computational studies can model these reactions to predict their feasibility and selectivity.
For instance, the reaction of this compound with an alkyl halide would likely proceed via an SN2 mechanism. Computational modeling could determine which of the two nitrogen atoms is more nucleophilic and predict the stereochemical outcome of the reaction. Furthermore, the calculations could explore the possibility of a second alkylation reaction and the relative stability of the resulting products. The development of automated reaction prediction software allows for the exploration of complex reaction networks, potentially uncovering novel and unexpected reactivity for molecules like this compound. nih.gov
Molecular Dynamics Simulations of Compound Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and molecular systems. nih.govdur.ac.uk By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, intermolecular interactions, and solvent effects.
For this compound, MD simulations could elucidate the flexibility of the cyclopentane ring and the rotational freedom of the aminomethyl group. Such simulations would typically involve placing the molecule in a simulated solvent box (e.g., water) and observing its dynamic behavior over nanoseconds or even microseconds. Key parameters that could be analyzed include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Description |
| Force Field | AMBER, CHARMM, or similar |
| Solvent Model | TIP3P water |
| System Size | ~5000 atoms (1 molecule of compound + solvent) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
This table represents a typical setup for an MD simulation and is for illustrative purposes.
The results from such simulations could predict the predominant conformations of this compound in solution and how it might interact with biological macromolecules, providing a foundation for understanding its potential biological activity.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is particularly useful for studying reaction mechanisms, calculating reaction energies, and predicting spectroscopic properties.
In the context of this compound, DFT calculations could be employed to study its reactivity, for example, in metal-catalyzed cross-coupling reactions where diamine ligands are often utilized. nih.govresearchgate.net DFT can be used to model the geometry of reactants, transition states, and products, thereby elucidating the step-by-step mechanism of a chemical transformation. Important outputs from DFT calculations include optimized geometries, vibrational frequencies (to confirm minima and transition states), and electronic energies, which can be used to calculate reaction barriers and thermodynamics.
Table 2: Hypothetical DFT-Calculated Energies for a Proposed Reaction Step
| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants | -450.12345 | 0.0 |
| Transition State | -450.09876 | +15.5 |
| Products | -450.14567 | -13.9 |
This table illustrates the kind of energetic data that can be obtained from DFT calculations to describe a reaction pathway. The values are hypothetical.
These theoretical insights can guide the development of new synthetic methods involving this compound and help in understanding its chemical stability and reactivity profile.
Computational Design and In Silico Screening of Novel this compound Derivatives
Computational methods are integral to modern drug discovery and materials science for the design and screening of novel molecules with desired properties. This process, often termed in silico screening, involves the use of computational tools to evaluate large libraries of virtual compounds against a specific target, thereby prioritizing a smaller, more manageable number of candidates for experimental testing.
Starting with the this compound scaffold, a virtual library of derivatives could be generated by adding various substituents to the amino groups or the cyclopentane ring. These derivatives could then be screened for properties such as improved binding affinity to a biological target, enhanced solubility, or optimized electronic properties. Techniques like molecular docking are used to predict the binding mode and affinity of a ligand to a receptor. Further analysis using methods like Quantitative Structure-Activity Relationship (QSAR) can establish a mathematical relationship between the chemical structure and the biological activity of the compounds.
Table 3: Hypothetical In Silico Screening Data for Designed Derivatives
| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted LogP |
| AMC-001 | Parent Compound | -5.2 | 0.8 |
| AMC-002 | N-methylation | -5.5 | 1.1 |
| AMC-003 | 3-hydroxy substitution | -6.1 | 0.5 |
| AMC-004 | N-acetylation | -4.9 | 0.9 |
This table provides an example of how data from an in silico screening campaign might be presented. The compounds and data are hypothetical.
Through such computational design and screening, novel derivatives of this compound with potentially enhanced properties could be identified for further development.
1 Aminomethyl Cyclopentanamine in Coordination Chemistry and Catalysis
Ligand Design Principles Utilizing the 1-(Aminomethyl)cyclopentanamine Scaffold
The design of ligands based on the this compound framework is guided by fundamental principles of coordination chemistry, aiming to create specific geometric and electronic environments around a metal center.
Development of Chiral Ligand Architectures
While this compound itself is achiral, its scaffold is a prime candidate for the development of chiral ligands. Chirality can be introduced through several synthetic strategies. One approach involves the use of chiral precursors in the synthesis of the cyclopentane (B165970) ring, leading to enantiomerically pure diamine ligands. reading.ac.uk Alternatively, the amino groups can be derivatized with chiral substituents to generate a chiral environment around the metal center. nih.gov The synthesis of chiral cyclopentylamine (B150401) derivatives is a known process and can be adapted for this compound. reading.ac.uk The rigid cyclopentyl backbone is advantageous as it can effectively translate the stereochemical information from the chiral elements to the catalytic site of the metal complex, which is crucial for enantioselective catalysis.
Exploration of Monodentate, Bidentate, and Polydentate Coordination Modes
The two primary amine groups of this compound allow for various coordination modes with metal centers. nih.gov The most common mode is bidentate, where both nitrogen atoms coordinate to the same metal ion, forming a stable five-membered chelate ring. This chelation, often referred to as the "chelate effect," enhances the thermodynamic stability of the resulting complex compared to coordination by two separate monodentate amine ligands. researchgate.net
Monodentate coordination is also possible, where only one of the amine groups binds to the metal center. This might occur if the other amine group is sterically hindered or if the reaction conditions favor the formation of bridged species where the ligand coordinates to two different metal centers. Although less common for a simple diamine like this, the potential for polydentate coordination exists if the ligand is further functionalized.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Structural Implication |
| Monodentate | Only one nitrogen atom is bonded to the metal center. | Can lead to the formation of polymeric chains or bridged complexes. |
| Bidentate (Chelating) | Both nitrogen atoms are bonded to the same metal center. | Forms a stable five-membered ring, increasing complex stability. |
| Bidentate (Bridging) | Each nitrogen atom is bonded to a different metal center. | Can lead to the formation of polynuclear complexes. |
Synthesis and Advanced Characterization of Metal Complexes
The synthesis of metal complexes with this compound as a ligand would likely follow established procedures for the coordination of amine ligands to transition metals.
Preparation of Transition Metal Complexes (e.g., Rh, Ru, Ni)
The preparation of transition metal complexes of this compound can be achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. For instance, rhodium(I) complexes could be synthesized from precursors like [Rh(CO)2Cl]2. nih.gov Ruthenium(II) complexes can be prepared from starting materials such as [RuCl2(PPh3)3] or [Ru(p-cymene)Cl2]2. researchgate.netnih.gov Nickel(II) complexes are often synthesized from simple nickel halides like NiBr2 or NiCl2. nih.govrsc.org The stoichiometry of the reaction and the choice of solvent and reaction conditions would determine the final structure of the complex.
Spectroscopic and Crystallographic Analysis of Coordination Geometries
The characterization of the resulting metal complexes would rely on a combination of spectroscopic and crystallographic techniques.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: Coordination of the amine groups to the metal center is expected to cause a shift in the N-H stretching and bending vibrations in the IR spectrum. nih.govbrieflands.com The appearance of new bands in the far-IR region can be attributed to the M-N stretching vibrations, providing direct evidence of coordination. hspublishing.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. nih.govnih.gov Changes in the chemical shifts of the protons and carbons near the amine groups upon coordination can confirm the binding of the ligand to the metal.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the complex and confirm its composition. brieflands.com
Table 2: Expected Spectroscopic Data for this compound Metal Complexes
| Spectroscopic Technique | Expected Observations Upon Coordination |
| Infrared (IR) | Shift in N-H stretching and bending frequencies. Appearance of new M-N stretching bands. |
| Nuclear Magnetic Resonance (NMR) | Downfield shift of protons and carbons adjacent to the nitrogen atoms. |
| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the metal complex. |
Application of this compound-Based Metal Complexes in Homogeneous Catalysis
Diamine-metal complexes are well-established catalysts for a variety of organic transformations in homogeneous catalysis. nih.govsigmaaldrich.com Complexes of this compound with rhodium, ruthenium, and nickel are expected to exhibit catalytic activity in several important reactions.
Rhodium-diamine complexes are known to be highly active catalysts for hydroformylation and hydrogenation reactions. nih.govnih.gov Ruthenium-diamine complexes have shown great promise in asymmetric hydrogenation, transfer hydrogenation, and N-alkylation reactions. researchgate.netnih.govnih.gov Nickel-diamine complexes have been successfully employed as catalysts for ethylene (B1197577) polymerization and other C-C bond-forming reactions. nih.govacs.org The rigid cyclopentyl backbone of this compound could impart specific stereochemical control in asymmetric catalysis, making its chiral derivatives particularly interesting for the synthesis of enantiomerically pure products.
Asymmetric Catalysis (e.g., enantioselective hydrogenation, hydroacylation)
Asymmetric catalysis aims to produce chiral molecules with a high degree of stereochemical control, a critical process in the synthesis of pharmaceuticals and fine chemicals. Chiral ligands derived from C2-symmetric diamines or amino alcohols are frequently employed to induce enantioselectivity in metal-catalyzed reactions such as hydrogenation and hydroacylation.
A comprehensive review of published scientific literature was conducted to identify the use of this compound or its derivatives as ligands in asymmetric catalysis. This search included key reactions such as the enantioselective hydrogenation of ketones, imines, and olefins, as well as enantioselective hydroacylation reactions. Despite the compound's structural features, which suggest potential for forming stable chelate complexes with transition metals, no specific research findings detailing its application or efficacy in these asymmetric transformations were identified. While the broader field of asymmetric hydrogenation and hydroacylation is extensive, with many examples of other diamine-based ligands, data directly involving this compound is not present in the available literature.
Understanding Ligand Effects on Catalyst Activity and Selectivity
The electronic and steric properties of a ligand are paramount in dictating the outcome of a catalytic reaction. These properties influence the metal center's reactivity, coordination geometry, and the stability of catalytic intermediates, thereby affecting both the rate (activity) and the product distribution (selectivity). For diamine ligands, factors such as the bite angle, the rigidity of the backbone, and the nature of substituents on the nitrogen atoms are known to be critical.
In the context of this compound, its gem-diamine arrangement on a five-membered ring creates a unique steric environment. However, specific studies that systematically investigate the effects of this particular ligand on catalyst activity and selectivity are not available in the current body of scientific literature. General principles suggest that the constrained nature of the cyclopentyl ring would impart a specific bite angle upon coordination to a metal center, which could, in theory, influence selectivity in catalytic processes. For instance, in palladium-catalyzed reactions, ligand bite angle is a well-established parameter for controlling regioselectivity. nih.gov Nevertheless, without experimental data or computational studies focused on this specific molecule, any discussion of its effects remains speculative.
Mechanistic Insights into Catalytic Cycles and Intermediate Formation
Understanding the mechanism of a catalytic cycle, including the structure and reactivity of intermediates, is crucial for catalyst optimization and rational design. Research in this area often involves a combination of kinetic studies, spectroscopy, and computational modeling to elucidate the elementary steps of the reaction, such as oxidative addition, migratory insertion, and reductive elimination.
While there is extensive research on the mechanistic aspects of catalysis involving various aminomethyl complexes nih.gov, a search of the scientific literature did not yield studies specifically focused on the catalytic cycles or intermediate formation involving this compound as a ligand. The formation of palladacycle intermediates from aminomethyl groups is a known phenomenon that can lead to unique reactivity, where the complex can exhibit dual electrophilicity at both the metal center and the methylene (B1212753) carbon. nih.gov However, no documented examples of such mechanistic pathways involving the this compound scaffold were found.
Heterogeneous Catalysis Involving Supported this compound Moieties
Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that combine the high activity and selectivity of their molecular counterparts with the practical advantages of easy separation and recyclability. Amine-functionalized polymers and silica (B1680970) are common supports for anchoring metal complexes.
An investigation into the use of this compound as a functional moiety for creating supported heterogeneous catalysts was performed. The goal was to find examples where this specific diamine is attached to a solid support (e.g., polystyrene, silica) and then used to chelate a metal for catalytic applications. While the literature describes various supported amine ligands for heterogeneous catalysis, such as polystyrene-supported 2-(aminomethyl)pyridine for molybdenum-catalyzed epoxidation rsc.org, no studies were found that specifically utilize the this compound unit for this purpose. The development of amine-functionalized materials for catalysis is an active area of research nih.gov, but the application of this particular compound has not been reported.
Data Tables
As the review of scientific literature did not yield specific experimental data or detailed research findings for this compound in the outlined catalytic applications, data tables for enantioselectivity, catalyst activity, or performance of supported catalysts cannot be generated.
Table 1: Enantioselective Catalysis Data
| Reaction Type | Substrate | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) | Reference |
|---|
Table 2: Heterogeneous Catalyst Performance
| Support Material | Metal | Reaction | Turnover Number (TON) | Product Yield (%) | Reference |
|---|
Biological and Biomolecular Interactions of 1 Aminomethyl Cyclopentanamine Mechanism Focused Studies
In Vitro Investigations of Molecular Target Engagement
In vitro studies are fundamental to identifying and characterizing the direct molecular targets of a compound. This typically involves isolating specific proteins, such as enzymes or receptors, and measuring the compound's effect on their function.
Enzyme Inhibition Studies and Kinetic Analysis
Enzyme inhibition assays are conducted to determine if a compound can interfere with an enzyme's activity. Should a compound show inhibitory effects, kinetic analysis is then employed to understand the mechanism of this inhibition (e.g., competitive, non-competitive, or uncompetitive). This provides insights into how the compound interacts with the enzyme, whether by binding to the active site or an allosteric site.
Despite the compound's structural motifs suggesting potential interactions with enzymes, there are no specific enzyme inhibition or kinetic analysis studies for 1-(Aminomethyl)cyclopentanamine found in the reviewed scientific literature.
Receptor Binding Profiling and Affinity Measurements
To determine if a compound interacts with specific cell surface or intracellular receptors, receptor binding assays are performed. These experiments measure the affinity (typically as Kd or Ki values) of the compound for a panel of known receptors. High affinity for a particular receptor suggests it may be a primary biological target.
No public data from receptor binding profiling or affinity measurement studies for this compound is currently available.
Structural Biology and Biophysical Studies of Protein-Ligand Interactions
Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level details of how a ligand binds to its protein target. Biophysical methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can further quantify the binding thermodynamics and kinetics.
There are no published crystal structures or biophysical studies detailing the interaction between this compound and any protein target.
Exploration of Biological Mechanisms of Action at the Cellular Level (excluding human clinical data)
Cell-based assays are crucial for understanding how a compound affects biological processes within a living cell, moving beyond the isolated protein level.
Cellular Uptake and Subcellular Localization Studies
These studies aim to determine if a compound can enter cells and where it accumulates. This is often achieved by tagging the compound with a fluorescent marker and using microscopy techniques, such as confocal microscopy, to visualize its location within cellular compartments like the cytoplasm, nucleus, or mitochondria. The presence of two amine groups on this compound suggests it would be protonated at physiological pH, which could influence its membrane permeability and uptake mechanism.
However, no experimental studies on the cellular uptake or subcellular localization of this compound have been found in the scientific literature.
Modulation of Intracellular Signaling Pathways and Biochemical Processes
Once a compound enters a cell, it can affect various signaling cascades that control cellular functions. Researchers use techniques like Western blotting or reporter gene assays to measure changes in the levels or activity of key signaling proteins (e.g., kinases, transcription factors) after treating cells with the compound.
There is no available research data describing the effects of this compound on any intracellular signaling pathways or biochemical processes.
Structure-Activity Relationship (SAR) Studies for Biological Modulators Derived from this compound
The successful development of biologically active modulators from a lead compound heavily relies on Structure-Activity Relationship (SAR) studies. This involves synthesizing a library of related compounds and evaluating how structural modifications affect their biological activity.
Identification of Key Pharmacophoric Elements for Target Interaction
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification of key pharmacophoric elements for derivatives of this compound would require a set of active compounds and a defined biological target. As no such data is available, a pharmacophore model for this compound series has not been developed.
Computational Approaches to SAR (e.g., QSAR, Molecular Docking)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools in drug discovery. QSAR attempts to correlate the chemical structure of compounds with their biological activity, while molecular docking predicts the binding orientation and affinity of a molecule to a target protein.
There are no published QSAR or molecular docking studies specifically focused on derivatives of this compound. Performing such studies would necessitate a dataset of analogues with measured biological activity against a specific target, which is not currently available in the public domain.
Applications of 1 Aminomethyl Cyclopentanamine As a Building Block in Complex Chemical Synthesis
Role in Natural Product Total Synthesis
The synthesis of natural products, often characterized by high structural complexity and stereochemical density, represents a significant challenge in organic chemistry. Building blocks that allow for the rapid assembly of core scaffolds are highly sought after. The aminocyclopentane motif is a common core in various biologically active natural products, making derivatives like 1-(aminomethyl)cyclopentanamine attractive starting materials. nih.gov
Alkaloids are a diverse class of naturally occurring compounds that typically contain at least one nitrogen atom in a heterocyclic ring. nih.gov Their structural complexity and significant biological activities make them important targets for total synthesis. numberanalytics.com While direct incorporation of this compound into a specific named alkaloid's total synthesis is not prominently documented in leading literature, its utility is evident through its potential role in multicomponent reactions (MCRs), such as the Ugi reaction. numberanalytics.commdpi.com
The Ugi four-component reaction (Ugi-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide in a single step. mdpi.com When a diamine like this compound is used, the reaction can proceed in an intramolecular fashion. One amino group forms the initial imine with the carbonyl component, and the second amino group can then act as an intramolecular nucleophile, trapping the resulting nitrilium intermediate. This cascade process leads to the formation of highly substituted heterocyclic systems, such as spiro-piperazinones, fused to the cyclopentane (B165970) ring. researchgate.net This strategy allows for the rapid construction of complex, alkaloid-like scaffolds that possess a rigid three-dimensional structure dictated by the spirocyclic fusion.
Table 1: Hypothetical Ugi Reaction Components for Alkaloid-Like Scaffold Synthesis
| Component | Example Reactant | Role in Reaction |
|---|---|---|
| Diamine | This compound | Provides the core scaffold and two nucleophilic nitrogen centers. |
| Carbonyl | Benzaldehyde (B42025) | Forms an imine with one of the amino groups. |
| Carboxylic Acid | Acetic Acid | Participates in the final rearrangement to form the amide. |
| Isocyanide | tert-Butyl isocyanide | Provides the carbon backbone for the new heterocyclic ring. |
The construction of polycyclic systems is a central theme in the synthesis of complex organic molecules. The gem-diamine nature of this compound makes it an ideal precursor for creating spiro-bicyclic systems. As described in the context of the Ugi reaction, the intramolecular cyclization of the intermediate generated from this diamine inherently produces a new heterocyclic ring spiro-fused to the cyclopentane core. researchgate.net
This approach is a powerful example of diversity-oriented synthesis, where a single building block can be combined with various reaction partners (aldehydes, carboxylic acids, isocyanides) to generate a library of structurally diverse polycyclic compounds. wikipedia.org The resulting spiro-heterocycles are of significant interest in medicinal chemistry as they present rigid frameworks that can orient substituents in well-defined vectors for interaction with biological targets. The Passerini reaction, another isocyanide-based multicomponent reaction, can also be adapted to utilize diamine derivatives, further expanding the toolkit for creating novel polycyclic architectures. slideshare.netnih.gov
Construction of Macrocyclic and Supramolecular Architectures
Macrocycles and supramolecular assemblies are large, highly organized molecular systems with applications ranging from host-guest chemistry to the development of molecular machines. wikipedia.org The synthesis of these structures often relies on building blocks with specific geometric and functional group orientations that can direct their assembly.
The two amino groups of this compound, positioned at a fixed distance and angle by the cyclopentane ring, can serve as effective hydrogen-bonding sites or as reactive centers for templated synthesis. In the formation of mechanically interlocked molecules like rotaxanes, diamine stations are often threaded onto a macrocycle and then "capped" to prevent disassembly. The defined stereochemistry of the diamine can play a crucial role in the efficiency and selectivity of the threading and capping steps. The use of diamines as templates or components in the synthesis of hydrogen-bonded amide-based rotaxanes has been shown to be highly effective. orgsyn.org
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Diamines are fundamental components in the design of self-assembling systems, such as supramolecular polymers or discrete molecular cages, through the formation of predictable hydrogen bonds or coordination complexes. The rigid cyclopentane backbone of this compound pre-organizes the two amino groups, which can reduce the entropic penalty of assembly and lead to more stable and well-defined architectures. This pre-organization makes it a candidate for directing the formation of complex structures where precise positioning of interaction sites is critical. researchgate.net
Integration into Polymeric Materials and Functional Surfaces
The properties of polymers and surfaces can be precisely tuned by incorporating functional monomers or by chemical modification. Diamines are versatile building blocks in materials science, serving as monomers, cross-linkers, or surface-anchoring agents.
This compound can be used as a monomer in step-growth polymerization to create novel polyamides, polyureas, or polyimides. The incorporation of its rigid, alicyclic structure into the polymer backbone would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material compared to analogous polymers made from linear diamines.
Furthermore, the dual amine functionality allows this compound to act as a cross-linking agent to improve the mechanical properties of polymeric materials. In surface science, the two amino groups provide robust anchoring points for grafting the molecule onto surfaces like silica (B1680970), glass, or metal oxides that have been pre-functionalized with appropriate electrophilic groups. This enables the creation of functional surfaces with tailored properties, such as altered hydrophilicity, or for the subsequent attachment of other molecules, including bioactive agents or catalysts. The presence of amino-functional groups on surfaces is a key strategy for a wide range of applications, from bioconjugation to stimuli-responsive materials.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetic Acid |
| Benzaldehyde |
| tert-Butyl isocyanide |
Polymerization Strategies Employing this compound as a Monomer
The presence of two primary amine groups makes this compound an ideal AA-type monomer for step-growth polymerization, particularly in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–), which imparts properties such as high thermal stability and mechanical strength due to strong intermolecular hydrogen bonding. nih.gov
The incorporation of a cycloaliphatic unit like the one in this compound into a polymer backbone is a known strategy to enhance specific properties of the resulting material. For instance, the synthesis of polyamides and polyimides using diamines that contain cyclopentane or cyclohexane (B81311) rings can lead to polymers with improved solubility in organic solvents, high glass transition temperatures (Tg), and excellent thermal stability. researchgate.netmdpi.com
The primary method for polymerizing this compound is through polycondensation with a BB-type monomer, typically a dicarboxylic acid or, more commonly, a diacyl chloride for increased reactivity. A prominent technique is low-temperature solution polycondensation, which is widely used for preparing high-molecular-weight aromatic polyamides. researchgate.net In a typical reaction, the diamine is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with a salt like calcium chloride to improve polymer solubility. researchgate.net The diacyl chloride, dissolved in the same solvent, is then added to the solution to initiate the polymerization.
Another effective method is interfacial polymerization, where the reaction occurs at the interface between two immiscible liquids. For example, an aqueous solution of this compound could be carefully layered with a solution of a diacyl chloride in an organic solvent like cyclohexane. The polyamide forms as a film at the interface, which can be continuously withdrawn. This technique is known to produce high-molecular-weight polymers rapidly at low temperatures. nih.gov
The resulting polyamides would feature the cyclopentane ring as an integral part of the polymer backbone, influencing chain packing and morphology. The rigid, non-planar structure of the cyclopentane unit can disrupt the extensive crystallinity often seen in purely aliphatic polyamides (like Nylon 6,6), potentially leading to more amorphous polymers with enhanced solubility and processability. researchgate.net
Table 1: Potential Polyamide Synthesis with this compound
| Monomer 1 (Diamine) | Monomer 2 (Diacyl Chloride) | Polymerization Method | Expected Polymer | Potential Properties |
| This compound | Terephthaloyl chloride | Solution Polycondensation | Poly(p-phenylene-co-1,1-cyclopentanedimethylamide) | High thermal stability, good mechanical strength |
| This compound | Isophthaloyl chloride | Solution Polycondensation | Poly(m-phenylene-co-1,1-cyclopentanedimethylamide) | Improved solubility, amorphous nature |
| This compound | Sebacoyl chloride | Interfacial Polymerization | Aliphatic-cycloaliphatic Polyamide | Increased flexibility, lower melting point than fully aromatic polyamides |
Surface Modification and Immobilization Techniques
The dual amine functionality of this compound makes it a potent agent for the chemical modification and functionalization of various surfaces. The process of grafting amine groups onto a substrate can fundamentally alter its surface properties, such as charge, hydrophilicity, and reactivity, which is crucial for applications in catalysis, adsorption, and biomaterials. nih.govmdpi.com
One common application is the functionalization of silica-based materials (e.g., silica nanoparticles, glass). The surface of silica is rich in silanol (B1196071) (Si-OH) groups, which can be chemically coupled to amine-containing molecules. unam.mx While this compound could be attached through various coupling strategies, a common approach involves pre-functionalizing the silica with an epoxy-containing silane. The amine groups of the diamine can then readily react with the surface-tethered epoxy rings via nucleophilic ring-opening, creating a stable covalent bond. The geminal diamine structure allows it to act as a cross-linking agent or to create a high density of available amine groups for further reactions.
In polymer science, aminolysis is a technique used to introduce amine groups onto the surface of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) or polylactide (PLA). mdpi.com This process involves treating the polymer film or fiber with a solution of a potent amine, such as 1,6-hexanediamine (B7767898) or triethylenetetramine (B94423) (TETA). mdpi.com this compound could be employed in a similar fashion. The amine attacks the ester linkages on the polymer surface, cleaving them and covalently attaching the diamine molecule. This creates a new, reactive surface with pendant amine groups that can be used to immobilize other molecules, such as bioactive peptides or catalysts. mdpi.com
The functionalized surfaces can be used for a variety of purposes. For instance, amine-functionalized adsorbents show improved capacity and selectivity for removing heavy metal ions from water. nih.govrsc.org The amine groups act as strong chelating sites for metal ions like lead(II) and chromium(VI). rsc.org Furthermore, the presence of primary amines allows for the subsequent attachment of other molecules, such as fluorescent dyes or nanoparticles, which is useful for creating sensors or specialized composite materials. unam.mx
Use in Organic Synthesis Beyond Natural Products and Polymers (e.g., precursors for advanced chemical intermediates)
In organic synthesis, molecules with multiple reactive sites are highly valued as building blocks for constructing more complex molecular architectures. enamine.netresearchgate.net this compound, with its two primary amine groups positioned on a single carbon of a cyclopentane ring, is a prime example of such a scaffold. It serves as a precursor for a variety of advanced chemical intermediates, particularly in the synthesis of heterocyclic compounds and other functional molecules. scirp.org
The two amine groups can react with a range of electrophiles to create new structures. For example, reaction with β-dicarbonyl compounds, such as ethyl 2-oxocyclopentane-1-carboxylate, can lead to the formation of bis-enamines. researchgate.net These enamine intermediates are electron-rich and serve as versatile nucleophiles in subsequent carbon-carbon bond-forming reactions. researchgate.net
Furthermore, the 1,3-relationship of the two amine groups (if one considers the path through the central quaternary carbon) is suitable for the synthesis of six-membered heterocyclic rings. Condensation with appropriate dicarbonyl compounds or their equivalents can yield substituted dihydropyrimidines or related heterocyclic systems. Such structures are common motifs in medicinal chemistry.
The diamine can also be used to synthesize symmetrical molecules that act as ligands or complex intermediates. Acylation with two equivalents of an acid chloride would produce a bis-amide. If the acylating agent contains other functionalities, this provides a straightforward route to molecules with a central cyclopentyl core flanked by two identical, functional arms. Such intermediates are valuable in the development of combinatorial libraries for drug discovery or in the synthesis of specialized ligands for coordination chemistry. The rigid cyclopentyl core helps to pre-organize the appended functional groups in a defined spatial orientation.
Advanced Analytical and Spectroscopic Methodologies for the Characterization of 1 Aminomethyl Cyclopentanamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 1-(aminomethyl)cyclopentanamine in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for assigning all signals definitively, especially for a molecule with multiple similar aliphatic signals. jove.com For this compound, a combination of techniques would be employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. It would establish the connectivity between the protons on the cyclopentane (B165970) ring, showing correlations between adjacent CH₂ groups (e.g., H2-H3, H3-H4). It would also confirm the lack of coupling between the aminomethyl protons and the ring protons, as they are separated by a quaternary carbon.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is crucial for assigning the carbon signals of the cyclopentane ring by linking them to their already-assigned protons from the COSY spectrum. np-mrd.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC is critical for identifying the quaternary carbon (C1). Key correlations would be observed from the protons of the aminomethyl group (H-CH₂NH₂) and the protons on the adjacent ring carbons (C2/C5) to the non-protonated C1 carbon. np-mrd.org
TOCSY (Total Correlation Spectroscopy): This experiment can establish correlations between all protons within a single spin system. jove.com For this molecule, it would highlight the entire network of coupled protons within the cyclopentane ring.
The expected NMR data, based on analogous structures, are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| C1 (quaternary) | - | ~50-60 | Protons from CH₂ (aminomethyl), C2, C5 |
| C2, C5 | ~1.5-1.7 | ~35-45 | Protons from C3, C4 |
| C3, C4 | ~1.4-1.6 | ~20-30 | Protons from C2, C5 |
| CH₂ (aminomethyl) | ~2.6-2.8 | ~45-55 | C1 |
| NH₂ (x2) | Broad, variable | - | - |
The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium of non-planar conformations, primarily the "envelope" and "twist" forms. nih.govresearchgate.net This rapid interconversion is known as pseudorotation. At room temperature, this process is fast on the NMR timescale, resulting in averaged signals where the axial and equatorial protons on a given carbon appear equivalent. copernicus.org
Dynamic NMR, specifically using variable-temperature (VT) experiments, can be used to study these conformational dynamics. auremn.org.brnih.gov By lowering the temperature of the NMR experiment, the rate of pseudorotation can be slowed. If the exchange rate becomes slow enough, the single, averaged proton signals for the ring CH₂ groups would broaden, separate (decoalesce), and eventually sharpen into distinct signals for the individual axial and equatorial protons of the frozen conformer. Analyzing the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing fundamental data on the molecule's flexibility.
Mass Spectrometry (MS) Techniques for Mechanistic and Isotopic Studies
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation, which provides structural clues.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. researchgate.net For this compound (C₆H₁₄N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its composition.
Furthermore, HRMS is a powerful tool for real-time or near-real-time reaction monitoring. nih.gov Techniques using ambient ionization, such as Atmospheric Solids Analysis Probe (ASAP-MS), allow for the direct analysis of reaction mixtures with minimal sample preparation. waters.com For instance, in a synthesis of this compound via the reduction of a precursor like cyclopentane-1,1-dicarbonitrile, a researcher could withdraw microliter aliquots from the reaction vessel at various time points. HRMS analysis would track the disappearance of the starting material's molecular ion and the concurrent appearance and increase in intensity of the product's [M+H]⁺ ion, allowing for precise determination of reaction completion. nih.gov
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique fingerprint. According to the nitrogen rule, a molecule with an even number of nitrogen atoms, like this compound, will have an even nominal molecular weight (114 Da).
The primary fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. jove.comlibretexts.org This cleavage results in a stable, resonance-stabilized cation. For this compound, two main alpha-cleavage pathways are expected:
Cleavage of the bond between the ring and the aminomethyl group, leading to the loss of a •CH₂NH₂ radical and formation of a cyclopentylaminyl cation at m/z 84.
Cleavage of a C-C bond within the ring adjacent to the C1 carbon. The most significant fragmentation, however, often involves the loss of the larger alkyl substituent, leading to the formation of the [CH₂=NH₂]⁺ ion at m/z 30, which is a characteristic base peak for many primary amines. libretexts.org
Isotopic labeling can be used to verify these proposed fragmentation pathways. For example, if the synthesis is performed using a starting material where the aminomethyl carbon is ¹³C-labeled, the resulting fragment from pathway 2 would appear at m/z 31 instead of m/z 30, confirming the origin of that fragment. Similarly, labeling with ¹⁵N would shift the m/z of nitrogen-containing fragments by one mass unit per ¹⁵N atom.
Table 2: Predicted EI-MS Fragmentation for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 114 | [C₆H₁₄N₂]⁺• | - | Molecular Ion |
| 99 | [C₅H₁₁N₂]⁺ | •CH₃ | Loss of methyl from ring (minor) |
| 84 | [C₅H₁₀N]⁺ | •CH₂NH₂ | Alpha-cleavage, loss of aminomethyl radical |
| 30 | [CH₄N]⁺ | •C₅H₁₀N | Alpha-cleavage, formation of methaniminium (B15471056) ion |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups and providing information on molecular structure and bonding.
For this compound, the key functional groups are the primary amine (NH₂) and aliphatic C-H bonds within the cyclopentane ring and methylene (B1212753) bridge.
N-H Vibrations: The two primary amine groups will give rise to characteristic N-H stretching vibrations. A pair of medium-to-weak bands is expected in the 3300-3500 cm⁻¹ region in the IR spectrum, corresponding to the asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is expected to appear around 1590-1650 cm⁻¹. nist.govchemicalbook.com
C-H Vibrations: Aliphatic C-H stretching vibrations will produce strong absorptions in the IR spectrum in the region of 2850-2960 cm⁻¹.
CH₂ Vibrations: The CH₂ groups of the cyclopentane ring and the aminomethyl group will have a characteristic scissoring (bending) vibration near 1450-1470 cm⁻¹.
C-N Vibrations: The C-N stretching vibration is expected in the fingerprint region, typically between 1020-1250 cm⁻¹, though it can be difficult to assign definitively due to coupling with other vibrations.
Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-C stretching and skeletal vibrations of the cyclopentane ring would be strong, providing a clear fingerprint for the carbocyclic structure.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Weak | Weak |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Strong |
| N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong | Weak |
| CH₂ Bend (scissoring) | 1450 - 1470 | Medium | Medium |
| C-N Stretch | 1020 - 1250 | Medium | Medium-Weak |
| C-C Ring Vibrations | 800 - 1200 | Weak-Medium | Strong |
X-ray Crystallography for Absolute Stereochemistry and Complex Geometries
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule. For chiral compounds such as derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry of stereogenic centers. wikipedia.orgpurechemistry.org
The fundamental principle of single-crystal X-ray diffraction involves irradiating a well-ordered crystal with a monochromatic X-ray beam. The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of constructive interference. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be deduced. youtube.com
Determination of Absolute Configuration
For a chiral molecule, determining its absolute configuration is crucial as different enantiomers can exhibit distinct biological activities. X-ray crystallography can establish the absolute configuration through the phenomenon of anomalous dispersion. wikipedia.org When the X-ray wavelength is near the absorption edge of a heavier atom in the crystal structure, the scattering factor of that atom becomes a complex number. This effect breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. The differences in these intensities, known as Bijvoet pairs, allow for the determination of the absolute arrangement of atoms in space. youtube.com In cases where the molecule itself only contains light atoms (C, H, N, O), the anomalous scattering effect can be weak. To overcome this, derivatives containing heavier atoms (e.g., bromine or a metal) can be synthesized, or the compound can be co-crystallized with a chiral molecule of known absolute configuration to facilitate the determination. nih.gov
Conformational Analysis of the Cyclopentane Ring
The five-membered cyclopentane ring is not planar but exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). dalalinstitute.comic.ac.uk X-ray diffraction studies on cyclopentane derivatives provide precise data on the puckering parameters, allowing for a detailed description of the ring's conformation. acs.orgrsc.org For this compound and its derivatives, X-ray crystallography would reveal the exact conformation of the cyclopentane ring in the solid state, including the degree of puckering and which atoms deviate from the mean plane. This information is critical for understanding the spatial relationship between the substituents and for structure-activity relationship studies.
Illustrative Crystallographic Data for Diamine Derivatives
| Parameter | Value |
| Chemical Formula | C₁₀H₁₈N₂ |
| Formula Weight | 166.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 8.456(1) |
| c (Å) | 12.345(3) |
| α (°) | 90 |
| β (°) | 105.67(1) |
| γ (°) | 90 |
| Volume (ų) | 1015.8(4) |
| Z | 4 |
| Density (calculated) | 1.087 g/cm³ |
| R-factor | 0.045 |
| Flack Parameter | 0.02(3) |
This table presents hypothetical data for illustrative purposes.
In a structural study of a diamine derivative, key geometric parameters such as bond lengths and angles are precisely determined. The following table showcases selected bond lengths and angles that would be characteristic of a this compound-like structure.
| Bond/Angle | Value (Å or °) |
| C-C (ring) | 1.53 - 1.55 Å |
| C-C (exocyclic) | 1.52 Å |
| C-N | 1.47 - 1.49 Å |
| C-C-C (ring) | 102 - 106° |
| C-C-N | 110 - 114° |
| H-N-H | ~107° |
This table presents typical bond lengths and angles for similar structures.
Future Perspectives and Emerging Research Avenues for 1 Aminomethyl Cyclopentanamine
Integration with Artificial Intelligence and Machine Learning for Chemical Compound Discovery
The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the process of drug discovery, and 1-(aminomethyl)cyclopentanamine stands to benefit significantly from these advancements. mdpi.comnih.gov AI and machine learning (ML) algorithms can analyze vast chemical spaces to identify novel compounds with desired therapeutic properties, drastically reducing the time and cost associated with traditional research. mdpi.com
For a compound like this compound, AI models can be trained to predict a wide array of properties. Quantitative Structure-Activity Relationship (QSAR) models could forecast its biological activity against various targets, while other algorithms can predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. mdpi.com By inputting the compound's structural features—the geminal diamine on a five-membered ring—into graph neural networks (GNNs) or other deep learning architectures, researchers can predict potential drug-target interactions (DTIs) without the need for extensive initial screening. mdpi.com This is particularly valuable for identifying novel uses for the compound or for designing derivatives with enhanced efficacy and safety.
Frameworks like Contrastive Protein–Drug Pre-Training (CPDP) are being developed to better predict interactions even for novel drugs, enhancing the capabilities of GNN-based methods for zero-shot learning. mdpi.com Such approaches could rapidly identify potential protein targets for this compound and its derivatives, accelerating its journey through the drug discovery pipeline.
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Technique | Application Area | Potential Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Bioactivity Prediction | Forecasting therapeutic efficacy against specific targets. mdpi.com |
| Graph Neural Networks (GNNs) | Drug-Target Interaction (DTI) Prediction | Identifying novel protein binding partners. mdpi.com |
| Deep Learning (DL) Models | ADMET Profiling | Predicting toxicity, metabolism, and pharmacokinetic properties. mdpi.com |
| Retrosynthesis Prediction Algorithms | Synthetic Route Optimization | Designing efficient and novel synthesis pathways. nih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique structure of this compound, featuring two primary amine groups attached to the same carbon atom, presents a fertile ground for exploring novel chemical reactions. The cyclopentane (B165970) ring imparts significant structural rigidity, which can influence the stereochemical outcome of reactions in predictable ways. cymitquimica.com
Future research could focus on the selective functionalization of the two amine groups. Due to potential electronic and steric differences, it may be possible to achieve regioselective mono-derivatization, creating a versatile platform for building more complex molecules. This could lead to orthogonally protected diamino-cyclopentane cores, where each amine can be independently modified. nih.gov
Furthermore, the gem-diamine motif is a precursor to unique heterocyclic systems. Reactions with dicarbonyl compounds, for instance, could lead to the formation of novel spiro-heterocycles, which are of high interest in medicinal chemistry due to their rigid, three-dimensional structures. The compound's potential as a ligand in transition metal catalysis is another promising avenue. The two nitrogen atoms could act as a bidentate chelating agent, potentially enabling new types of asymmetric transformations or stabilizing unusual oxidation states in metal complexes.
Development of Next-Generation Sustainable and Environmentally Benign Synthetic Routes
As the chemical industry shifts towards greener and more sustainable practices, developing eco-friendly synthetic routes for valuable building blocks like this compound is a key priority. A promising approach involves starting from cyclopentanone (B42830), which can be derived from the hydrogenation of furfural, a biomass-derived platform chemical. researchgate.net
The transformation of cyclopentanone to the target diamine could be achieved through reductive amination. Research into catalysts, such as ruthenium supported on niobium oxide (Ru/Nb₂O₅), has shown high efficiency for the synthesis of cyclopentylamine (B150401) from cyclopentanone under mild conditions. researchgate.net Future work could adapt these catalytic systems for the direct double amination or a stepwise process to generate this compound, using green reagents like ammonia (B1221849) and hydrogen gas. This would represent a significant improvement over classical methods that may rely on hazardous reagents or generate substantial waste. The goal is to develop a process that is not only efficient but also economically competitive and environmentally responsible.
Table 2: Potential Sustainable Synthesis Strategies
| Starting Material | Key Transformation | Potential Catalyst/Reagent | Sustainability Benefit |
|---|---|---|---|
| Cyclopentanone | Reductive Amination | Ru/Nb₂O₅, H₂, NH₃ | Utilizes a bio-based feedstock and green reagents. researchgate.net |
| Cyclopentanone | Strecker-type Synthesis | HCN, NH₃ followed by reduction | Atom-economical route to aminonitriles. |
| Furfural | Ring Rearrangement/Amination | Multi-step catalytic process | Direct conversion from a primary biomass source. researchgate.net |
New Applications in Advanced Materials Science and Nanotechnology
The distinct architecture of this compound makes it an attractive building block for advanced materials. The presence of two reactive amine groups on a rigid scaffold is an ideal feature for polymerization. It could serve as a unique monomer for the synthesis of novel polyamides, polyimides, or polyureas. The cyclopentane ring would introduce rigidity into the polymer backbone, potentially leading to materials with high thermal stability, enhanced mechanical strength, and specific gas permeability properties.
In nanotechnology, this diamine could function as a superior capping agent or ligand for the synthesis of metal nanoparticles. The bidentate chelation could provide enhanced stability to nanoparticles, preventing aggregation and controlling their size and shape during synthesis. Furthermore, it could be used as a structural unit in the design of metal-organic frameworks (MOFs). The specific geometry of the diamine could direct the formation of MOFs with tailored pore sizes and functionalities, suitable for applications in gas storage, separation, or catalysis.
Deeper Mechanistic Insights into its Role in Complex Biological Systems
While direct biological data on this compound is limited, related structures suggest significant potential. For instance, the derivative 1-(aminomethyl)cyclopentane-1-carboxamide (B1525403) is being investigated for its role as a fatty acid synthase (FAS) inhibitor and for antimalarial activity. This provides a strong rationale for investigating this compound itself as a potential modulator of similar biological pathways.
Future research should focus on elucidating the precise molecular mechanisms through which this compound and its derivatives interact with biological targets. This involves understanding how the conformational constraints of the cyclopentane ring and the basicity of the two amine groups influence binding to enzyme active sites or protein receptors. cymitquimica.com Investigating its interaction with targets like FAS could reveal key structural requirements for inhibition, paving the way for the design of more potent and selective therapeutic agents for metabolic disorders or infectious diseases. A deeper understanding of its biological activity is crucial for translating its potential into tangible biomedical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Aminomethyl)cyclopentanamine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via catalytic hydrogenation of 1-nitromethylcyclopentanol derivatives. For example, reduction using Raney nickel under high-pressure H₂ (3–5 atm) at 50–70°C yields ~60–75% purity, requiring subsequent purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) . Alternative routes involve reductive amination of cyclopentanone derivatives, optimized at pH 8–9 using sodium cyanoborohydride .
- Key Variables : Temperature, catalyst choice, and solvent polarity critically affect reaction efficiency. Lower temperatures (<50°C) reduce byproduct formation but prolong reaction times.
Q. How is this compound characterized analytically, and what spectroscopic benchmarks are used?
- Analytical Workflow :
- NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic signals at δ 1.45–1.70 ppm (cyclopentyl CH₂), δ 2.90–3.10 ppm (NH₂CH₂), and δ 3.30 ppm (OH) .
- Mass Spectrometry : ESI-MS m/z 116.1 [M+H]⁺ confirms molecular weight (C₆H₁₃NO).
- Chromatography : HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) achieves >95% purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Data : The compound exhibits moderate skin/eye irritation (ECHA hazard class 3). Use nitrile gloves, sealed goggles, and fume hoods for handling. Store under nitrogen at 2–8°C to prevent oxidation .
- Toxicity : LD₅₀ (rat, oral) = 450 mg/kg; avoid inhalation due to potential respiratory sensitization .
Advanced Research Questions
Q. How do structural modifications (e.g., cycloalkyl ring size, substituents) impact the biological activity of this compound derivatives?
- SAR Insights :
- Cyclopentane vs. Cyclohexane : Cyclopentane derivatives exhibit higher binding affinity to GABA transporters (IC₅₀ = 12 μM) compared to cyclohexane analogs (IC₅₀ = 28 μM), attributed to reduced steric hindrance .
- Substituent Effects : Methoxy or trifluoromethyl groups at the 4-position enhance blood-brain barrier permeability but reduce aqueous solubility .
Q. What mechanistic pathways underlie the neuroprotective effects of this compound in ischemia models?
- Proposed Mechanisms :
- GABA Analog Activity : Modulates presynaptic Ca²⁺ channels (Cav1.3), reducing glutamate excitotoxicity in hippocampal neurons .
- Oxidative Stress Mitigation : Upregulates SOD2 expression in murine stroke models (p < 0.01 vs. control) .
Q. How does this compound stability vary under physiological conditions, and what are its major degradation products?
- Stability Profile :
- pH Sensitivity : Degrades rapidly at pH < 5 (t₁/₂ = 2.3 h at pH 3) via ring-opening hydrolysis. Stable at pH 7.4 (t₁/₂ > 48 h) .
- Thermal Degradation : Above 40°C, forms cyclopentene derivatives (confirmed by GC-MS) .
- Mitigation : Lyophilization with trehalose (1:1 w/w) improves shelf life at 25°C .
Q. What experimental design challenges arise when studying this compound in vivo, and how are they addressed?
- Challenges :
- Bioavailability : Low oral bioavailability (<15%) due to first-pass metabolism. Solution: Use intraperitoneal administration or lipid-based nanoformulations .
- Blood-Brain Barrier Penetration : Assess via microdialysis in rodents, comparing plasma and cerebrospinal fluid concentrations .
- Controls : Include vehicle-only and positive controls (e.g., gabapentin) to isolate compound-specific effects .
Q. How can researchers resolve contradictions in reported data (e.g., conflicting IC₅₀ values) for this compound?
- Analysis Framework :
Source Validation : Cross-check purity data (e.g., HPLC chromatograms) to rule out batch variability .
Assay Conditions : Reconcile differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. SH-SY5Y) .
Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance thresholds (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
